![molecular formula C7H9FN2 B6203256 N-ethyl-3-fluoropyridin-2-amine CAS No. 220714-70-5](/img/no-structure.png)
N-ethyl-3-fluoropyridin-2-amine
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Overview
Description
“N-ethyl-3-fluoropyridin-2-amine” is likely a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is a topic of ongoing research. General methods include the reaction of pyridine with complex AlF3 and CuF2 at high temperatures . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Chemical Reactions Analysis
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Specific reactions would depend on the exact structure and conditions.Scientific Research Applications
- Antibacterial Agents : Researchers explore fluorinated pyridines as potential antibacterial agents due to their altered reactivity and pharmacokinetics compared to non-fluorinated analogs .
- Anticancer Compounds : Fluoropyridines, including N-ethyl-3-fluoropyridin-2-amine, are investigated for their potential in cancer therapy. Fluorine substitution can enhance drug stability and bioavailability .
- 18F-Substituted Pyridines : These compounds serve as imaging agents for positron emission tomography (PET) scans. N-ethyl-3-fluoropyridin-2-amine could be labeled with fluorine-18 (18F) for non-invasive visualization of biological processes .
- Fluorinated Organic Semiconductors : Fluorine substitution improves the electronic properties of organic materials. Researchers explore fluoropyridines for use in organic light-emitting diodes (OLEDs) and organic photovoltaics .
- Fluorinated Pesticides : Incorporating fluorine atoms into agrochemicals enhances their effectiveness. Fluoropyridines may contribute to novel pesticides with improved properties .
- Fluorophores : Fluorinated pyridines can serve as fluorescent probes for biological studies. Researchers use them to label specific cellular components or monitor enzymatic activity .
- Fluorine-Catalyzed Reactions : Fluoropyridines participate in various catalytic processes. Their unique reactivity enables selective transformations in organic synthesis .
Medicinal Chemistry and Drug Development
Radiochemistry and Imaging
Materials Science and Organic Electronics
Agrochemicals and Pesticides
Fluorescent Probes and Sensors
Catalysis and Synthetic Chemistry
Mechanism of Action
Mode of Action
It’s known that fluoropyridines, due to the presence of the strong electron-withdrawing substituent in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to improve bioavailability .
Result of Action
Similar compounds have shown promising results in various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-3-fluoropyridin-2-amine involves the introduction of an ethyl group and a fluorine atom onto a pyridine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethylamine", "fluorine gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-pyridinecarboxaldehyde with ethylamine in the presence of acetic acid to form N-ethyl-2-pyridinecarboxamide.", "Step 2: Reduction of N-ethyl-2-pyridinecarboxamide with sodium borohydride in the presence of acetic acid to form N-ethyl-2-pyridinecarboxylic acid.", "Step 3: Treatment of N-ethyl-2-pyridinecarboxylic acid with sodium hydroxide and fluorine gas in diethyl ether to form N-ethyl-3-fluoropyridin-2-amine." ] } | |
CAS RN |
220714-70-5 |
Product Name |
N-ethyl-3-fluoropyridin-2-amine |
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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